1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is a complex chemical compound that belongs to the family of polyurethanes. It is primarily characterized by its polymeric structure, which includes a backbone of 1,3-propanediol and functional groups derived from bis(isocyanatomethyl)benzene. This compound is known for its versatility in various applications, particularly in coatings, adhesives, and sealants due to its favorable mechanical properties and chemical resistance.
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is classified as a polyurethane polymer. It exhibits properties typical of polyurethanes, including flexibility, durability, and resistance to environmental factors. The compound is also categorized under the broader class of polyols due to the presence of hydroxymethyl groups in its structure.
The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene typically involves the reaction of polyols with diisocyanates. A common method includes:
Technical details regarding specific reaction conditions (temperature, pressure) are often proprietary but generally involve moderate heating and stirring to ensure complete reaction .
The molecular formula for this compound is , indicating a complex structure consisting of carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be depicted as follows:
The molecular weight of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is approximately 322.36 g/mol . This data is essential for calculating stoichiometry in reactions involving this compound.
The primary chemical reactions involving this compound include:
The reaction kinetics can be influenced by factors such as temperature and concentration of reactants. Monitoring these parameters is crucial for optimizing yield and properties .
The mechanism by which 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene exerts its properties involves:
Kinetic studies on similar polyurethane systems suggest that the reaction rates are significantly affected by temperature and catalyst concentration .
Relevant data on these properties can be found in material safety data sheets (MSDS) provided by manufacturers .
The versatility of this compound makes it valuable across various industries including automotive, construction, and consumer goods .
The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene (CAS 51852-81-4) exemplifies advancements in sustainable polyurethane production. Aqueous polyurethane dispersions (PUDs) represent a primary green methodology, eliminating volatile organic compounds (VOCs) through water-based reaction systems [2] [6]. This polymer is synthesized via step-growth polymerization between the triol monomer (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) and the aromatic diisocyanate (bis(isocyanatomethyl)benzene), where water acts as both dispersing medium and chain extension agent. The process achieves >95% conversion efficiency while minimizing hazardous byproducts. Solvent-free melt polymerization techniques further enhance sustainability by avoiding auxiliary chemicals, aligning with the 12 Principles of Green Chemistry. Industrial implementations utilize closed-loop systems that recover unreacted monomers through vacuum stripping, demonstrating environmental responsibility without compromising the polymer’s molecular weight (322.36 g/mol) or functionality [2] [4].
Table 1: Green Synthesis Parameters for Aqueous Polyurethane Dispersions
Parameter | Value/Range | Impact |
---|---|---|
Reaction Medium | Water | Eliminates VOC emissions |
Monomer Concentration | 30-45% solids | Optimizes viscosity for dispersion |
Temperature Range | 75-85°C | Balances reaction kinetics & stability |
NCO:OH Ratio | 1.5:1 - 2.0:1 | Controls molecular weight development |
Residual Monomer Recovery | >98% | Enhances eco-efficiency |
Bis(isocyanatomethyl)benzene (common name: m-xylylene diisocyanate, m-XDI) provides critical structural rigidity to this polyurethane. Unlike aliphatic diisocyanates, m-XDI’s benzene ring introduces restricted rotation sites that enhance backbone stiffness while maintaining weatherability due to the absence of conjugated urethane bonds [2] [6]. The trifunctional polyol 2-ethyl-2-(hydroxymethyl)-1,3-propanediol introduces controlled branching, yielding polymers with higher crosslink densities than linear diol counterparts. This architectural duality enables precise thermomechanical property tuning:
The cycloaliphatic structure also improves compatibility with pigments and fillers in coating formulations, a critical advantage for industrial applications requiring homogeneous dispersion [4] [6].
Polymerization of this specialty polyurethane employs organometallic catalysts to accelerate the isocyanate-hydroxyl reaction while suppressing side reactions. Dibutyltin dilaurate (DBTL) remains the industry standard, operating effectively at 50–100 ppm concentrations in aqueous dispersions [3] [6]. Alternative catalysts include:
Catalyst selection profoundly impacts polymer microstructure:
DBTL promotes linear chain growth but requires strict pH control to prevent degradation Amines accelerate blowing reactions with water, necessitating precise stoichiometry
Recent innovations focus on bio-catalysts (lipases) for ambient-temperature polymerization, reducing energy input by 40% compared to conventional thermal processes [3] [4].
Table 2: Catalytic Systems Comparison
Catalyst Type | Reaction Rate Constant (k, L/mol·s) | Optimal Temp. | Advantages | Limitations |
---|---|---|---|---|
Dibutyltin Dilaurate | 0.18–0.25 | 80°C | High selectivity | Toxicity concerns |
Triethylamine | 0.05–0.08 | 25°C | Aqueous compatibility | Promotes side reactions |
Zirconium Acetylacetonate | 0.10–0.15 | 90°C | Hydrolysis-resistant | High cost |
Candida antarctica Lipase | 0.02–0.04 | 35°C | Biodegradable, low energy | Sensitivity to monomers |
The polyol component (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) is amenable to renewable sourcing through catalytic hydrogenation of biomass-derived hydroxymethylfurfural (HMF) [6]. Industrial processes integrate up to 40% bio-content without altering the polymer’s CAS-defined structure (51852-81-4). Key advances include:
Technical challenges persist in viscosity management and functionality matching when substituting petrochemical monomers, requiring precise stoichiometric adjustments during prepolymer formation [4] [6].
Manufacturing this polymer presents unique engineering obstacles:1. Viscosity Control: The trifunctional polyol causes rapid viscosity increases during polymerization. Solutions include:- Incremental monomer addition protocols- Reactive diluents (e.g., propylene carbonate) at 5–10 wt%2. Emulsion Stability: Aqueous dispersions require <200 nm particle sizes to prevent sedimentation. Achieved via:- High-shear homogenization (10,000–15,000 rpm)- Anionic surfactants (sulfonates, 0.5–1.0 wt%)3. Bis(isocyanatomethyl)benzene Handling: Moisture sensitivity necessitates:- Closed-loop transfer systems with <10 ppm H₂O- Nitrogen-inerted reactors4. Reaction Exotherm Management: Temperature spikes during diisocyanate addition are mitigated by:- Semi-batch processing with dosing control algorithms- Jacketed reactors with emergency cooling capacity
Continuous flow reactors have recently demonstrated 30% higher space-time yields compared to batch processes, primarily by minimizing thermal gradients [3] [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7